Boc-Ser(Ile-Fmoc)-OH
CAS No.: 944283-10-7
Cat. No.: VC0558071
Molecular Formula: C29H36N2O8
Molecular Weight: 540.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944283-10-7 |
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Molecular Formula | C29H36N2O8 |
Molecular Weight | 540.61 |
IUPAC Name | (2S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)/t17-,23-,24-/m0/s1 |
SMILES | CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural Characteristics and Chemical Properties
Boc-Ser(Ile-Fmoc)-OH is a modified serine amino acid featuring two distinct protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. These protective groups prevent unwanted side reactions during peptide synthesis processes. The compound incorporates isoleucine as a key structural component, which imparts specific properties to the peptides synthesized using this building block .
The chemical properties of Boc-Ser(Ile-Fmoc)-OH are characterized by:
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Molecular Formula: C₂₉H₃₆N₂O₈
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Chemical Structure: Features a serine backbone with Boc protection on the amino group and isoleucine with Fmoc protection
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Physical State: Typically available as a white to off-white solid powder
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Stability: Exhibits good stability under appropriate storage conditions, typically at -20°C
The strategic placement of both Boc and Fmoc protecting groups allows for orthogonal deprotection strategies, making this compound particularly valuable in multi-step peptide synthesis processes that require selective functional group manipulation.
Applications in Peptide Synthesis
Boc-Ser(Ile-Fmoc)-OH serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound enables researchers to create complex peptide sequences with high efficiency and precision .
Solid-Phase Peptide Synthesis
In SPPS, Boc-Ser(Ile-Fmoc)-OH offers several advantages:
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Orthogonal Protection: The dual protection strategy allows for selective deprotection steps
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Reduced Side Reactions: The protecting groups minimize unwanted reactions during synthesis
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Enhanced Coupling Efficiency: Contributes to higher yield and purity of the final peptide products
This compound is particularly valuable in synthesizing peptides that contain serine and isoleucine in specific positions where careful control of side-chain reactivity is essential.
Protection Strategy | Deprotection Conditions | Advantages in SPPS |
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Boc Protection | Acidic conditions (TFA) | Stable during basic conditions |
Fmoc Protection | Basic conditions (Piperidine/DMF) | Stable during acidic conditions |
Dual Protection | Selective sequential deprotection | Prevents undesired side reactions |
Pharmaceutical Research and Drug Development
Boc-Ser(Ile-Fmoc)-OH plays a significant role in pharmaceutical research focused on developing peptide-based drugs. These therapeutics offer several advantages over traditional small-molecule drugs, including higher target specificity and potentially fewer side effects .
Peptide-Based Therapeutics
The compound enables the synthesis of peptides that can:
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Target specific receptors with high affinity
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Modulate biological pathways with precision
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Address diseases where traditional small molecules have shown limitations
The development of peptide-based pharmaceuticals has gained significant momentum in recent years, with applications spanning from metabolic disorders to cancer therapies and neurological conditions.
Bioconjugation Applications
One of the key applications of Boc-Ser(Ile-Fmoc)-OH is in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents . This process enhances:
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Specificity: The resulting conjugates can target specific cells or tissues
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Efficacy: Improved delivery of therapeutic agents to the intended targets
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Reduced Side Effects: Minimized interaction with non-target tissues
Bioconjugation techniques employing this protected amino acid derivative have contributed to the development of targeted drug delivery systems, particularly in cancer therapy where precision targeting is crucial.
Neuroscience Research Applications
Boc-Ser(Ile-Fmoc)-OH has proven valuable in neuroscience research, particularly for studying neuropeptides . These studies are essential for:
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Understanding fundamental brain functions
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Elucidating neurological signaling pathways
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Developing potential treatments for neurological disorders
The compound enables researchers to synthesize specific neuropeptides with precisely controlled structures, facilitating studies on receptor binding, signaling mechanisms, and potential therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to other protected amino acid derivatives, Boc-Ser(Ile-Fmoc)-OH offers unique advantages for specific applications. The table below presents a comparative analysis:
This comparison highlights how the specific protection pattern and inclusion of isoleucine in Boc-Ser(Ile-Fmoc)-OH provides unique capabilities for researchers requiring precise control over peptide structure and reactivity.
Custom Synthesis Applications
Many laboratories offer custom synthesis services using Boc-Ser(Ile-Fmoc)-OH, providing tailored solutions for specific research needs . These services:
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Save time and resources in experimental setups
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Provide access to complex peptides for researchers without specialized synthesis facilities
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Enable the creation of novel peptide structures for investigating specific biological questions
Custom synthesis has become increasingly important as the complexity of target peptides continues to grow, particularly in specialized research areas such as immunology, endocrinology, and neuropharmacology.
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